(3S,4R)-4-[(3-phenylpropyl)amino]oxolan-3-ol
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Overview
Description
(3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a phenylpropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 3-phenylpropylamine.
Formation of Intermediate: The tetrahydrofuran ring is functionalized to introduce a hydroxyl group at the 3-position.
Amine Introduction: The 3-phenylpropylamine is then introduced to the functionalized tetrahydrofuran through a nucleophilic substitution reaction.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (3S,4R) enantiomer.
Industrial Production Methods
Industrial production of (3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-3-ol may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for yield and purity.
Purification: Employing advanced purification techniques such as chromatography to isolate the desired enantiomer.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-3-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its therapeutic effects, such as neurotransmitter release or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-2-ol: Similar structure but with a hydroxyl group at the 2-position.
(3S,4R)-4-((3-Phenylpropyl)amino)tetrahydropyran-3-ol: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
(3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
(3S,4R)-4-(3-phenylpropylamino)oxolan-3-ol |
InChI |
InChI=1S/C13H19NO2/c15-13-10-16-9-12(13)14-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m1/s1 |
InChI Key |
UEZWOCBEHBPKAD-CHWSQXEVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCCCC2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CO1)O)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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